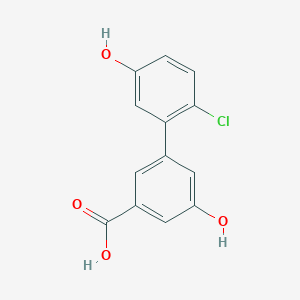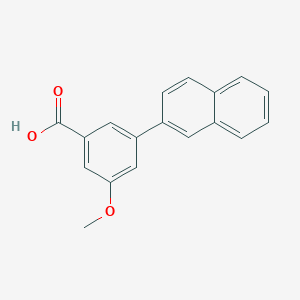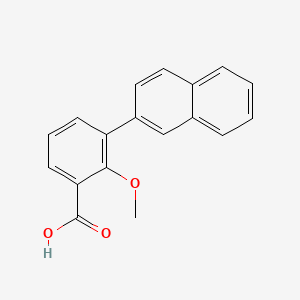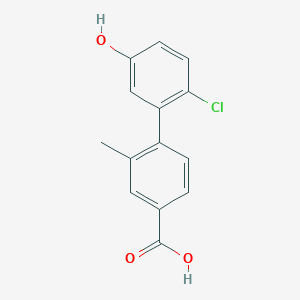
3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% (3-CHPA) is a compound with a variety of applications in scientific research and lab experiments. 3-CHPA has a wide range of biochemical and physiological effects, and can be used to study a variety of biological processes.
科学的研究の応用
3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% has a variety of scientific research applications, including the study of the effects of oxidative stress on cells and the effects of lipid oxidation on membrane stability. 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% has also been used to study the effects of reactive oxygen species on macrophage and neutrophil function, and to study the effects of oxidative stress on the immune system. Additionally, 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% has been used to study the effects of oxidative stress on the cardiovascular system, and to study the effects of lipid oxidation on the structure and function of proteins.
作用機序
3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% acts as an antioxidant, scavenging reactive oxygen species and preventing lipid oxidation. It also acts as an inhibitor of cyclooxygenase, which is involved in the production of prostaglandins. Additionally, 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, as well as to reduce lipid oxidation and membrane damage. Additionally, 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% has been found to reduce inflammation, to inhibit the activity of matrix metalloproteinases, and to reduce the production of pro-inflammatory mediators.
実験室実験の利点と制限
The use of 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% in lab experiments has several advantages. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. Additionally, 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% is relatively stable and can be stored for long periods of time. The main limitation of 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% is that it is not approved for use in humans, so it can only be used for research purposes.
将来の方向性
There are several potential future directions for the use of 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% in scientific research. It could be used to study the effects of oxidative stress on aging, as well as to study the effects of lipid oxidation on the development of cancer. Additionally, 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% could be used to study the effects of oxidative stress on the nervous system, and to study the effects of oxidative stress on the cardiovascular system. Finally, 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% could be used to study the effects of oxidative stress on the immune system, and to study the effects of oxidative stress on the development of chronic diseases.
合成法
3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% can be synthesized using a two-step process. In the first step, 2-chloro-5-hydroxyphenylacetic acid is reacted with potassium permanganate in aqueous solution to produce 2,5-dichloro-3-hydroxyphenylacetic acid. In the second step, the 2,5-dichloro-3-hydroxyphenylacetic acid is then reacted with sodium hydroxide in aqueous solution to produce 3-(2-chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95%.
特性
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4/c14-12-2-1-9(15)6-11(12)7-3-8(13(17)18)5-10(16)4-7/h1-6,15-16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFMXNJADVMHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690472 |
Source


|
| Record name | 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261961-80-1 |
Source


|
| Record name | 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














